4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid
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Overview
Description
4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid is a chemical compound known for its applications in organic synthesis and peptide chemistry. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in the synthesis of peptides to protect amino groups during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Alkyne: The protected amino compound is then subjected to a reaction with propargyl bromide to introduce the alkyne functionality.
Final Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or alkenes.
Scientific Research Applications
4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Employed in the synthesis of peptides and proteins for studying biological processes.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The alkyne functionality allows for further chemical modifications, enabling the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or molecules .
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid: Similar in structure but with a propionic acid moiety instead of a butynoic acid moiety.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Contains a methoxy group in addition to the Fmoc protecting group.
Uniqueness
4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid is unique due to its alkyne functionality, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and peptides, offering more options for chemical modifications compared to similar compounds.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,11-12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYYVGHBHUKCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC#CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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